molecular formula C15H20F3N3O3S B2928769 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1235211-76-3

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2928769
CAS No.: 1235211-76-3
M. Wt: 379.4
InChI Key: COJDWGHSSUSFSJ-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (referred to as compound 12 in ) is a urea derivative synthesized via a reaction between 3-(4-(trifluoromethyl)phenyl)urea (PTU), triethylamine (Et$_3$N), and methanesulfonyl chloride in dimethylformamide (DMF) . The compound features a methylsulfonyl group attached to the piperidine ring and a 4-(trifluoromethyl)phenyl urea moiety. This structure confers distinct physicochemical properties, including enhanced solubility due to the sulfonyl group and increased lipophilicity from the trifluoromethyl group, which are critical for biological interactions .

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDWGHSSUSFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea , often referred to as Compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound 1, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl phenyl group, and a methylsulfonyl substituent. The molecular formula is C16H20F3N3O2SC_{16}H_{20}F_3N_3O_2S, with a molecular weight of approximately 397.41 g/mol.

Biological Activity Overview

The biological activity of Compound 1 has been primarily investigated in the context of antimicrobial and anti-tuberculosis (TB) properties. Research indicates that it exhibits significant activity against various strains of Mycobacterium tuberculosis (Mtb), as well as antibacterial effects against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

  • Mechanism of Action : Compound 1 acts by modulating potassium channels, which is crucial for maintaining cellular homeostasis and can disrupt bacterial cell function. This unique mechanism differentiates it from traditional antibiotics, potentially reducing the risk of resistance development .
  • Efficacy Against Pathogens : In vitro studies have demonstrated that Compound 1 shows potent activity against Mtb strains with minimal cytotoxicity towards human liver cells (HepG2). The compound's selectivity suggests it could be developed as a novel anti-TB drug candidate .

Antioxidant Activity

Some derivatives of compounds similar to Compound 1 have shown antioxidant properties, indicating a potential for broader therapeutic applications beyond antimicrobial effects. For example, related urea derivatives have demonstrated significant free-radical scavenging activity, which could contribute to their overall efficacy in disease prevention .

Case Studies

Several studies have highlighted the effectiveness of Compound 1 and its analogs in combating resistant bacterial strains:

  • Study on Anti-TB Activity :
    • A study published in Nature detailed the synthesis and evaluation of various derivatives of Compound 1. The results indicated that certain modifications to the piperidine ring enhanced anti-Mtb activity significantly while maintaining low toxicity levels .
  • Antibacterial Efficacy :
    • In another study, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity (HepG2)Notes
Compound 1M. tuberculosis<0.5Non-cytotoxicPotassium channel modulator
Compound 1S. aureus15Non-cytotoxicEffective against MRSA
Analog AE. coli10LowSimilar structure to Compound 1

Comparison with Similar Compounds

Key Insights :

  • The lower yield (51%) of 12 vs. 11 and 13 (66%) suggests challenges in sulfonylation reactions, possibly due to steric hindrance or side reactions .

Thiazole-Piperazine Urea Derivatives ()

A series of compounds (e.g., 11a–11o ) feature a thiazole-piperazine backbone with diverse aryl substituents. For example:

  • 11d : 4-(Trifluoromethyl)phenyl urea (yield: 85.3%, m/z: 534.1 [M+H]$^+$).
  • 11m : 3,5-Di(trifluoromethyl)phenyl urea (yield: 84.7%, m/z: 602.2 [M+H]$^+$).

Comparison with Compound 12 :

  • Substituent Effects : The trifluoromethyl group in 11d mirrors that in compound 12 , but the absence of a sulfonyl group may limit solubility. The dual trifluoromethyl groups in 11m increase lipophilicity, which could improve blood-brain barrier penetration but worsen aqueous solubility .

Pyridine and Heterocyclic Ureas (Evidences 3, 8, 9)

  • : Compounds like 1 (glucokinase activator) and 3 (analgesic) incorporate pyridine or triazinanone cores. These highlight the urea moiety’s versatility in targeting diverse enzymes .
  • : 1-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034380-87-3) introduces a triazole ring, which may enhance π-π stacking interactions but reduce metabolic stability compared to compound 12 ’s sulfonyl group .
  • : A pyrazine-containing analog (CAS: 2034230-69-6) demonstrates how nitrogen-rich heterocycles can modulate selectivity for kinase targets .

Sulfonamide and Sulfonyl Derivatives (Evidences 4, 5, 10)

  • : 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea lacks a sulfonyl group but includes a benzyl substituent, increasing hydrophobicity .
  • : 1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea shares a sulfonyl group with compound 12 but replaces the trifluoromethylphenyl with a chlorophenyl group, reducing electron-withdrawing effects .
  • : A sulfonyl-piperidine-ethylurea hybrid (CAS: 898415-09-3) shows how extended alkyl chains can impact conformational flexibility and target engagement .

Structure-Activity Relationship (SAR) and Pharmacological Implications

  • Electron-Withdrawing Groups : The methylsulfonyl group in compound 12 enhances hydrogen-bond acceptor capacity compared to acyl or alkyl substituents, likely improving binding to polar enzymatic pockets (e.g., soluble epoxide hydrolase) .
  • Trifluoromethyl Phenyl: This moiety increases lipophilicity and resistance to oxidative metabolism, a feature shared with 11d and 11m but absent in non-fluorinated analogs .
  • Synthetic Feasibility : Lower yields for sulfonylated derivatives (e.g., 12 ) vs. acylated analogs (e.g., 11 ) highlight trade-offs between functional group complexity and manufacturability .

Q & A

Q. What are the optimized synthetic routes for 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea?

The compound can be synthesized via a multi-step protocol:

  • Step 1 : React piperidin-4-ylmethylamine with methanesulfonyl chloride in DMF using triethylamine (Et3_3N) as a base to form the methylsulfonyl-piperidine intermediate. Yield: ~51% .
  • Step 2 : Couple the intermediate with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (CH2_2Cl2_2) using EDCI/DMAP as coupling agents. Purification via column chromatography yields the final product .
    Key considerations : Solvent choice (DMF vs. CH2_2Cl2_2) impacts reaction efficiency, and Et3_3N aids in scavenging HCl byproducts .

Q. How is the compound characterized for structural validation?

  • 1H-NMR (DMSO-d6_6, 300 MHz):
    • Peaks at δ 8.80 (s, 1H, urea NH), 7.58 (s, 4H, aromatic protons), 3.71 (m, piperidinyl protons), and 2.85 (t, methylsulfonyl group) confirm the structure .
  • Melting point : 209–210°C (sharp range indicates high purity) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 434.1) .

Q. What are the primary biological targets or assays for this compound?

The compound is structurally related to soluble epoxide hydrolase (sEH) inhibitors (e.g., TPPU analogs).

  • In vitro assays : Measure inhibition potency (IC50_{50}) using fluorescence-based sEH activity assays .
  • Cellular assays : Evaluate anti-inflammatory or antiproliferative effects in hepatic steatosis or cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. acyl groups) impact target engagement and pharmacokinetics?

  • Methylsulfonyl group : Enhances metabolic stability compared to acylated analogs (e.g., 3,3,3-trifluoropropionyl derivatives), as sulfonyl groups resist esterase-mediated hydrolysis .
  • Trifluoromethylphenyl moiety : Increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration but reducing aqueous solubility .
    Data contradiction : While sulfonyl groups improve stability, they may reduce binding affinity to sEH compared to adamantane-based analogs (e.g., 7-fold lower potency in some cases) .

Q. What strategies address solubility challenges in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration .
  • Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility without altering target affinity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability (tested in rodent models) .

Q. How can in vitro-to-in vivo efficacy discrepancies be analyzed?

  • Pharmacokinetic profiling : Compare plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC between analogs. For example, methylsulfonyl derivatives show 65-fold higher Cmax_{max} than adamantane-based compounds .
  • Metabolite identification : Use LC-MS/MS to detect sulfone oxidation byproducts that may reduce efficacy .

Q. What computational methods support SAR studies for this compound?

  • Docking simulations : Model interactions with sEH’s catalytic domain (PDB: 4DZR). The methylsulfonyl group forms hydrogen bonds with Tyr383 and Asp333 .
  • QSAR models : Correlate logP, polar surface area, and IC50_{50} values to predict bioactivity .

Methodological Recommendations

  • Contradiction resolution : If NMR signals overlap (e.g., piperidinyl protons at δ 3.71), use 13C^{13}\text{C}-NMR or 2D COSY for unambiguous assignment .
  • In vivo dosing : Start with 10 mg/kg in rodent models and adjust based on AUC data to avoid off-target effects .

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